Triphenyl trithiophosphite
Overview
Description
Triphenyl trithiophosphite is a chemical compound with the formula C18H15PS3 and a molecular weight of 358.480 . It is used in various applications due to its unique properties .
Synthesis Analysis
A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . The reactants could be employed in a stoichiometric ratio, making the reaction more efficient, economical, and environmentally friendly .Molecular Structure Analysis
Triphenyl trithiophosphite consists of a phosphorus atom bonded to three phenyl groups . It serves as a source of P3+ that is less electrophilic than phosphorus trichloride .Chemical Reactions Analysis
Triphenyl phosphites are excellent organic phosphite anti-oxidants . They are used as stabilizers for polymers, such as polyethylene, polypropylene, polystyrene, polyvinyl chloride . The reaction mechanism involves three steps to synthesize triphenyl phosphites from phenols and PCl3 .Physical And Chemical Properties Analysis
Triphenyl phosphite is soluble in organic solvents such as ethanol, benzene, and chloroform, with a density of 1.246 g/cm3 at 25°C . It is stable at room temperature and does not readily react with air .Scientific Research Applications
High-Voltage Spinel LiNi0.5Mn1.5O4 Cathodes
Organophosphorus compounds, including triphenyl phosphite, are studied as additives for the stabilization of high-voltage cathode-electrolyte interfaces in lithium-ion batteries. Such additives enhance cycling performance and facilitate ion transport at high rates, improving storage performance of Li/LNMO cells (Song et al., 2016).
Preparative Methods and Handling
Tris(phenylthio)phosphine, an alternate name for triphenyl trithiophosphite, is prepared using thiophenol or diphenyl disulfide with yellow phosphorous. It's sensitive to air, potentially toxic, and must be handled with appropriate safety measures (Gastaldi & Stien, 2006).
Bioconjugation, Cross-linking, and Fluorescence
Triphenylmethyl derivatives, like triphenyl trithiophosphite, are used in novel applications leveraging their ability to form a stabilized cation with additional functionalities. This includes uses in bioconjugation, cross-linking, mass-spectrometry, and optics (Shchepinov & Korshun, 2003).
Toxicity and Synergism with Malathion
The toxicity of malathion, an insecticide, changes when combined with triphenyl phosphate (related to triphenyl trithiophosphite). Its synergistic effect varies across different strains of Tribolium castaneum, suggesting complex interactions in pest control scenarios (Binns, 1986).
Activated Carbons from Lotus Stalks
Triphenyl phosphite is used as an activating agent to enhance the porosity, yield, and surface acidity of activated carbons derived from lotus stalks. This demonstrates its potential in materials science for creating high-performance carbon materials (Liu et al., 2013).
Lithium-Ion Battery Cathodes
As an electrolyte additive in lithium-ion batteries, triphenyl phosphite improves the cyclic stability of lithium-rich layered oxide cathodes, indicating its crucial role in enhancing battery performance (Zhou et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tris(phenylsulfanyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQLRZQLPODMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SP(SC2=CC=CC=C2)SC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148956 | |
Record name | Triphenyl trithiophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyl trithiophosphite | |
CAS RN |
1095-04-1 | |
Record name | Triphenyl phosphorotrithioite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenyl trithiophosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyl trithiophosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyl trithiophosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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